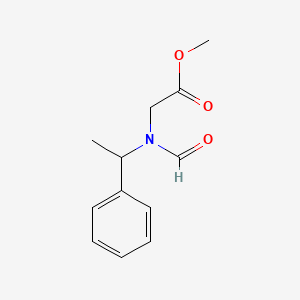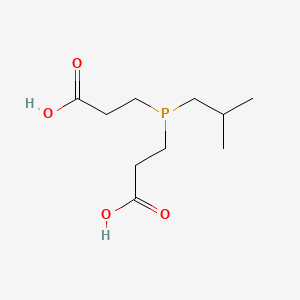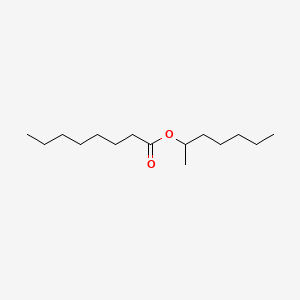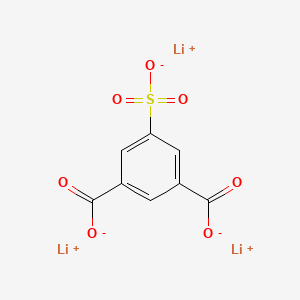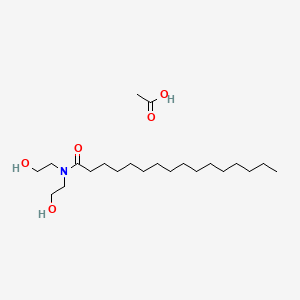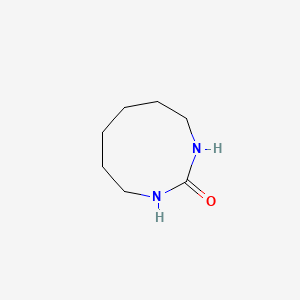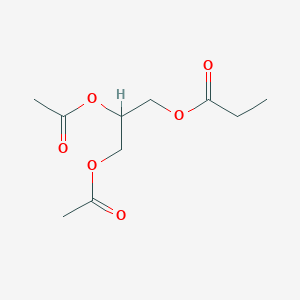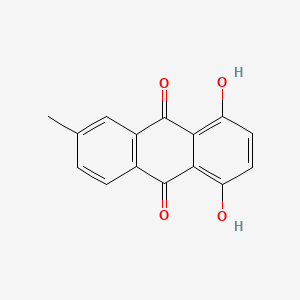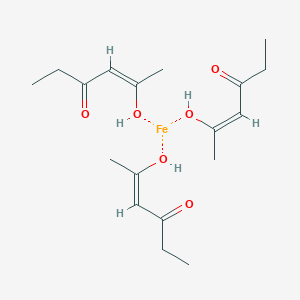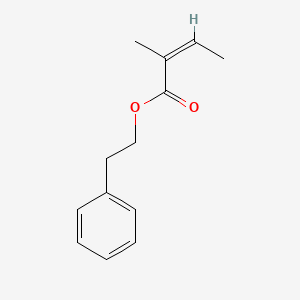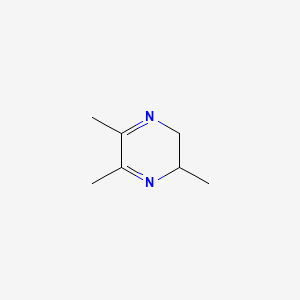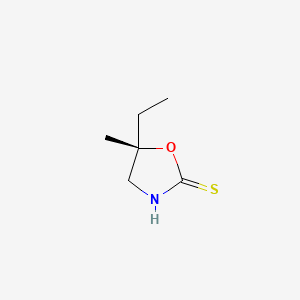
2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cleomine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in synthetic chemistry and its potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of Cleomine involves several methods, each with specific reaction conditions and reagents. One common synthetic route includes the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent. This reaction is carried out under nitrogen protection and mild conditions, yielding high purity products . Industrial production methods often focus on optimizing yield, safety, and cost-effectiveness, making use of large-scale reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Cleomine undergoes various chemical reactions, including:
Oxidation: Cleomine can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions of Cleomine typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Cleomine can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cleomine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore Cleomine’s potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Cleomine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of Cleomine being studied .
Vergleich Mit ähnlichen Verbindungen
Cleomine can be compared with other similar compounds such as isothiocyanates and thioureas. While all these compounds share some common chemical properties, Cleomine is unique in its specific reactivity and potential applications. Similar compounds include:
Isothiocyanates: Known for their biological activity and use in organic synthesis.
Thioureas: Used in various industrial applications and as intermediates in chemical synthesis.
Cleomine stands out due to its specific synthetic routes, reaction conditions, and the breadth of its applications in different scientific fields.
Eigenschaften
CAS-Nummer |
3690-37-7 |
|---|---|
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
(5S)-5-ethyl-5-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(9)8-6/h3-4H2,1-2H3,(H,7,9)/t6-/m0/s1 |
InChI-Schlüssel |
GMDUYWRBDHXKMS-LURJTMIESA-N |
Isomerische SMILES |
CC[C@]1(CNC(=S)O1)C |
Kanonische SMILES |
CCC1(CNC(=S)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


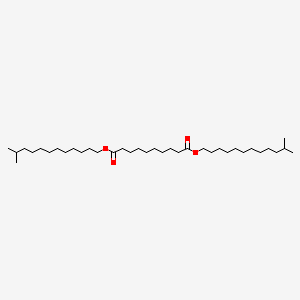
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
